molecular formula C10H15Cl2N B13987696 (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B13987696
M. Wt: 220.14 g/mol
InChI Key: GFBJTWMFXJYTLE-PPHPATTJSA-N
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Description

(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chlorophenylacetone.

    Reductive Amination: The 2-chlorophenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the (s)-enantiomer.

    Hydrochloride Formation: Finally, the (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.

Major Products

    Oxidation: Formation of 2-chlorophenylacetone or 2-chlorobenzoic acid.

    Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylamine.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitter pathways, the compound can influence mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylhydrazine hydrochloride
  • 2-Chlorophenyl methylcarbamate
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural configuration and its selective interaction with monoamine neurotransmitter systems. This distinguishes it from other similar compounds that may have different pharmacological profiles and applications.

Properties

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

GFBJTWMFXJYTLE-PPHPATTJSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1Cl)N.Cl

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)N.Cl

Origin of Product

United States

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